2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide (referred to hereafter as the target compound) is a synthetic molecule featuring:
- An indole core substituted with a sulfanyl-thioether group.
- A 7-membered azepane ring linked via a ketone-ethyl chain to the indole nitrogen.
- A 4-methoxyphenyl acetamide group as the terminal substituent.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-31-20-12-10-19(11-13-20)26-24(29)18-32-23-16-28(22-9-5-4-8-21(22)23)17-25(30)27-14-6-2-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOATJFFWBVVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, where a thiol group is added to the indole core.
Final Coupling: The final step involves coupling the synthesized intermediate with 4-methoxyphenyl acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, modulating their activity. The azepane ring and sulfanyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-methoxyphenyl group distinguishes the target compound from analogs with other substituents:
Variations in the Linker and Heterocyclic Moieties
Sulfanyl vs. Sulfonyl Linkers
Sulfanyl (thioether) group (target compound):
- Increased susceptibility to enzymatic degradation .
Azepane vs. Piperidine Rings
Data Tables
Table 1. Molecular Properties of Key Analogs
Biological Activity
The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an indole ring, azepane ring, and a methoxyphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C25H28N3O2S |
| Molecular Weight | 470.03 g/mol |
| LogP | 4.4932 |
| Polar Surface Area | 42.894 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes including pain perception and immune response modulation .
- Cell Cycle Regulation : The compound has shown potential in regulating cell cycle progression in cancer cells, leading to apoptosis (programmed cell death) in certain cancer types .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Anti-inflammatory Activity
In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory disorders.
Anticancer Activity
Research conducted on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. Notably, it exhibited cytotoxic effects against breast and colon cancer cells, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against common pathogens. It displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Studies
- Case Study on Inflammation : A study published in Journal of Immunology highlighted the use of this compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammation markers compared to control groups, supporting its therapeutic potential for inflammatory diseases .
- Cancer Research : In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a notable decrease in tumor size and improved patient quality of life metrics. The study emphasized the need for further investigation into dosage optimization and long-term effects .
Q & A
Q. What is the molecular structure of the compound, and what analytical techniques are recommended for confirming its purity and structural integrity?
The compound features an azepane ring, indole moiety, sulfanyl group, and 4-methoxyphenylacetamide. Key analytical techniques include:
- NMR spectroscopy : To confirm proton environments and connectivity (e.g., indole C–H protons resonate at δ 7.2–7.8 ppm; azepane methylenes appear as broad signals) .
- Mass spectrometry (MS) : To verify molecular weight (theoretical m/z 467.58) and fragmentation patterns .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the acetamide group) .
- HPLC : For purity assessment (>95% purity recommended for biological studies) .
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?
Synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of indole derivatives with 2-(azepan-1-yl)-2-oxoethyl groups under basic conditions (e.g., NaH in DMF, 0°C to RT) .
- Step 2 : Sulfanyl-acetamide coupling via nucleophilic substitution (e.g., using thiourea derivatives and K₂CO₃ in acetone) . Critical parameters:
- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) improves sulfanyl group incorporation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Temperature control : Exothermic steps require gradual warming to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Contradictions may arise from variations in:
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Compound stability : Perform stability studies under assay conditions (e.g., monitor degradation via HPLC over 24 hours) .
- Target selectivity : Use orthogonal assays (e.g., fluorescence polarization and SPR to confirm binding kinetics) . Example approach: Compare IC₅₀ values in parallel assays using identical cell lines and controls .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how can these predictions be validated?
- QSAR models : Predict logP (XlogP ~3.2) and solubility using software like Schrödinger or MOE .
- Molecular dynamics simulations : Assess membrane permeability by modeling interactions with lipid bilayers . Validation:
- Experimental logP : Measure via shake-flask method (octanol/water partition) and compare with predictions .
- Solubility testing : Use nephelometry in PBS (pH 7.4) to confirm computational results .
Q. What strategies are effective in modifying the sulfanyl-acetamide moiety to enhance target selectivity?
- Bioisosteric replacement : Substitute sulfanyl with sulfonyl or methylene groups to alter steric/electronic profiles .
- Protease-sensitive linkers : Introduce enzymatically cleavable groups (e.g., Val-Cit-PABC) for prodrug activation in target tissues .
- SAR studies : Synthesize analogs with varying substituents on the 4-methoxyphenyl group and test activity against kinase panels .
Q. How can structure-activity relationship (SAR) studies be structured to identify key functional groups responsible for biological activity?
Design a matrix of analogs with systematic modifications:
| Modification Site | Example Changes | Biological Test |
|---|---|---|
| Azepane ring | Replace with piperidine or morpholine | Kinase inhibition assay |
| Sulfanyl group | Oxidize to sulfone or replace with ether | Cytotoxicity screening |
| 4-Methoxyphenyl | Vary substituents (e.g., -Cl, -F) | Receptor binding assays |
| Analyze trends using multivariate regression to identify critical moieties . |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Potential causes and solutions:
- Impurity interference : Use preparative HPLC to isolate intermediates and minimize side products .
- Reagent quality : Source high-purity starting materials (e.g., indole derivatives with >98% purity) .
- Scale effects : Optimize stirring rate and heat transfer in scaled-up reactions (e.g., transition from batch to flow chemistry) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
